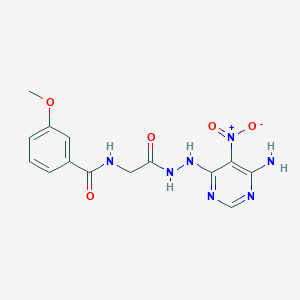

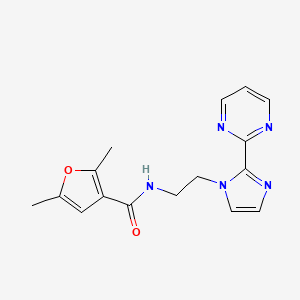

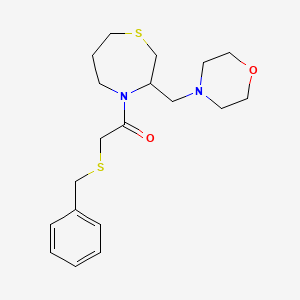

![molecular formula C19H19N3OS B2543487 N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide CAS No. 1172244-54-0](/img/structure/B2543487.png)

N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions starting from basic organic molecules. For instance, the synthesis of thiazolopyrimidine derivatives starts from 2-methyl-cyclohexanone, which reacts with aromatic aldehydes to yield intermediates like 2,6-dibenzylidene-3-methylcyclohexanone . Similarly, the synthesis of [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives involves the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives . These methods suggest that the synthesis of "N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide" could also involve the formation of a thiazole ring followed by subsequent functionalization with appropriate reagents to introduce the pyridin-3-ylmethyl and cyclobutanecarboxamide groups.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often determined using spectroscopic methods such as IR, (1)H NMR, and (13)C NMR, as well as X-ray single-crystal diffraction . These techniques allow for the determination of atom positions, bond lengths, bond angles, and dihedral angles, which are crucial for understanding the three-dimensional conformation and potential reactivity of the molecule.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds is influenced by the presence of various functional groups and the overall molecular structure. For example, the reactivity of N-1-Naphthyl-3-oxobutanamide in heterocyclic synthesis demonstrates the potential for cyclization reactions and the formation of bi- or tricyclic annulated pyridine derivatives . This suggests that "N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide" may also undergo similar cyclization reactions or could be used as a precursor for the synthesis of more complex heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds, such as solubility, melting point, and stability, are often determined experimentally. The antimicrobial and cytotoxic activities of these compounds are also of interest, as seen in the papers where some synthesized compounds were tested as antimicrobial agents , and others were evaluated for their cytotoxicity against various human cancer cell lines . These studies indicate that "N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide" could potentially possess similar biological activities, which would be worth investigating.

Applications De Recherche Scientifique

Nanoadsorbent Development

- Environmental Remediation: Compounds with thiazole cores have been utilized in environmental science, specifically in the synthesis of magnetic nanoadsorbents for the removal of heavy metals from industrial wastes. For example, a study demonstrated the use of a novel magnetic nanoadsorbent synthesized from N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide for the effective removal of Zn2+ and Cd2+ ions, showcasing its potential for practical applications in water treatment and pollution management (Zargoosh et al., 2015).

Propriétés

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c1-13-7-8-16-17(10-13)24-19(21-16)22(18(23)15-5-2-6-15)12-14-4-3-9-20-11-14/h3-4,7-11,15H,2,5-6,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXGVINBFGPYCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

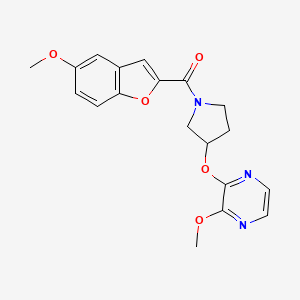

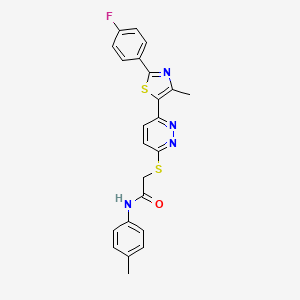

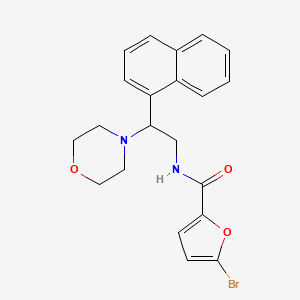

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide](/img/structure/B2543413.png)

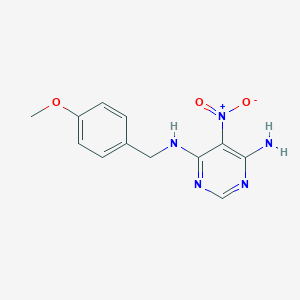

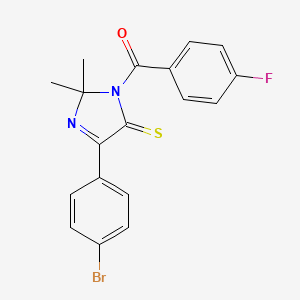

![(4-butoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2543414.png)

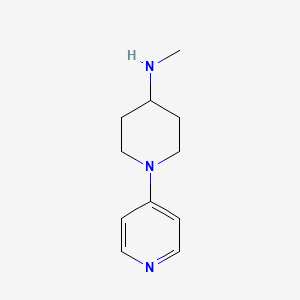

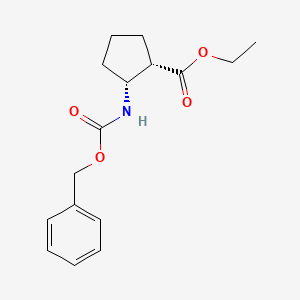

![1,7-dimethyl-3-pentyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2543417.png)

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2543421.png)